

Spectroscopic Profile of 2,2,4-Trimethyl-3-pentanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2,4-Trimethyl-3-pentanone**

Cat. No.: **B1266196**

[Get Quote](#)

Introduction

2,2,4-Trimethyl-3-pentanone, also known as tert-butyl isopropyl ketone, is a saturated aliphatic ketone with the molecular formula C₈H₁₆O.^{[1][2][3]} Its chemical structure consists of a pentanone backbone with methyl groups at positions 2, 2, and 4. Understanding the spectroscopic characteristics of this compound is crucial for its identification, characterization, and quality control in research and industrial applications. This guide provides a comprehensive overview of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for **2,2,4-Trimethyl-3-pentanone**, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,2,4-Trimethyl-3-pentanone**.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment	Intensity
~1715	C=O (carbonyl) stretch	Strong
~2991	C-H (alkyl) stretch	Strong

Table 1: Key Infrared Absorption Bands for **2,2,4-Trimethyl-3-pentanone**. The strong absorption at ~1715 cm⁻¹ is characteristic of a saturated aliphatic ketone.^[4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.1	Doublet	6H	-CH(CH ₃) ₂
~1.2	Singlet	9H	-C(CH ₃) ₃
~2.8	Septet	1H	-CH(CH ₃) ₂

Table 2: ¹H NMR Spectroscopic Data for **2,2,4-Trimethyl-3-pentanone**.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ , ppm)	Assignment
~18.0	-CH(CH ₃) ₂
~26.0	-C(CH ₃) ₃
~39.0	-CH(CH ₃) ₂
~45.0	-C(CH ₃) ₃
~217.0	C=O

Table 3: ¹³C NMR Spectroscopic Data for **2,2,4-Trimethyl-3-pentanone**.

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
128	~5%	[M] ⁺ (Molecular Ion)
85	~30%	[M - C ₃ H ₇] ⁺
57	100%	[C ₄ H ₉] ⁺ (tert-butyl cation) - Base Peak
43	~50%	[C ₃ H ₇] ⁺ (isopropyl cation)
41	~45%	[C ₃ H ₅] ⁺

Table 4: Key Mass Spectrometry Fragmentation Data for **2,2,4-Trimethyl-3-pentanone**.[\[1\]](#)[\[5\]](#)

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid **2,2,4-Trimethyl-3-pentanone**.

Methodology:

- Sample Preparation: For a liquid sample like **2,2,4-Trimethyl-3-pentanone**, a small drop is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[\[6\]](#)
- Instrument Setup: The spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean ATR crystal is recorded.
- Data Acquisition: The sample spectrum is then recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.
- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ^1H and ^{13}C NMR spectra of **2,2,4-Trimethyl-3-pentanone**.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-20 mg of **2,2,4-Trimethyl-3-pentanone**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube.[\[7\]](#) Chloroform-d is a common choice for non-

polar to moderately polar compounds.[7]

- Ensure the sample is fully dissolved to achieve a homogeneous solution.[8]
- Instrument Setup (^1H NMR):
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Tune and shim the magnetic field to optimize its homogeneity.
 - Set acquisition parameters, including a spectral width of approximately -2 to 12 ppm and typically 8 to 16 scans for a good signal-to-noise ratio.[7]
- Data Acquisition (^1H NMR): Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the spectrum.
- Instrument Setup (^{13}C NMR):
 - The same sample can be used.
 - The probe is tuned to the ^{13}C frequency.
 - A standard proton-decoupled pulse program is used.
 - Set a spectral width of approximately 0 to 220 ppm.[7] Due to the low natural abundance of ^{13}C , a larger number of scans is typically required compared to ^1H NMR.
- Data Acquisition (^{13}C NMR): Acquire the FID with proton decoupling and process the data.
- Data Processing: Phase the spectra and calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl_3 at 7.26 ppm for ^1H NMR). Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.[7]

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of **2,2,4-Trimethyl-3-pentanone**.

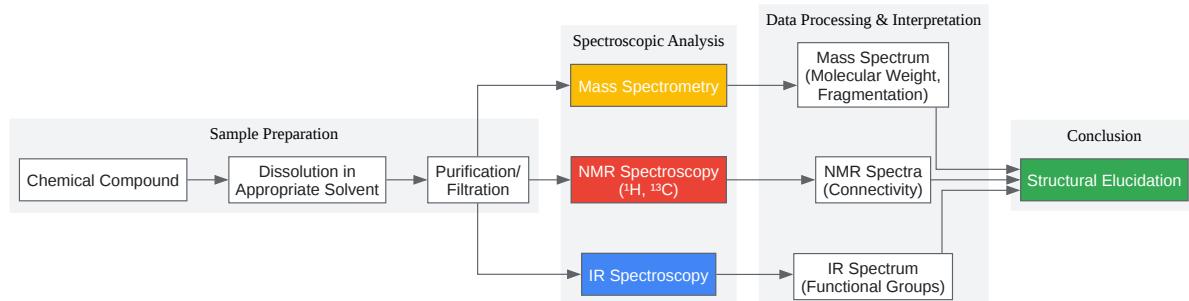
Methodology:

- Sample Preparation:
 - Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile. A typical concentration is in the range of 10 to 100 micrograms per mL.[9]
 - If necessary, filter the solution to remove any particulate matter.[8]
- Instrumentation (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
 - The sample is injected into a gas chromatograph (GC) to separate it from any impurities.
 - The separated compound then enters the mass spectrometer's ion source.
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2,4-Trimethyl-3-pentanone | C₈H₁₆O | CID 138611 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,2,4-Trimethyl-3-pentanone [webbook.nist.gov]
- 3. 2,2,4-Trimethyl-3-pentanone [webbook.nist.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 2,2,4-Trimethyl-3-pentanone [webbook.nist.gov]
- 6. webassign.net [webassign.net]

- 7. [benchchem.com \[benchchem.com\]](#)
- 8. [benchchem.com \[benchchem.com\]](#)
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [\[massspec.chem.ox.ac.uk\]](#)
- To cite this document: BenchChem. [Spectroscopic Profile of 2,2,4-Trimethyl-3-pentanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266196#spectroscopic-data-of-2-2-4-trimethyl-3-pentanone\]](https://www.benchchem.com/product/b1266196#spectroscopic-data-of-2-2-4-trimethyl-3-pentanone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com